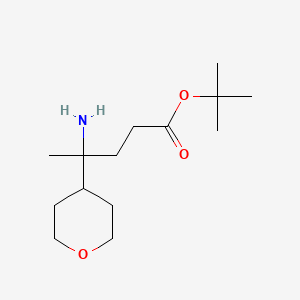
tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate: is an organic compound with the molecular formula C14H27NO3. It is a derivative of pentanoic acid and features a tert-butyl ester group, an amino group, and a tetrahydropyran ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Utilized in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and polymerization processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)pentanoate
- tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate
- tert-Butyl 4-amino-4-(tetrahydro-2H-pyran-4-yl)hexanoate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length of the carbon chain attached to the tetrahydropyran ring. This variation can influence the compound’s physical and chemical properties, such as solubility, reactivity, and stability.
- Reactivity: The reactivity of these compounds can vary based on the length of the carbon chain, affecting their suitability for different synthetic applications.
- Applications: While all these compounds may be used in similar research and industrial applications, their specific properties can make them more suitable for certain tasks. For example, longer carbon chains may provide better hydrophobic interactions in certain biological contexts.
Propiedades
Fórmula molecular |
C14H27NO3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-4-(oxan-4-yl)pentanoate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)5-8-14(4,15)11-6-9-17-10-7-11/h11H,5-10,15H2,1-4H3 |
Clave InChI |
UMRFUZDKJSCAQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C)(C1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


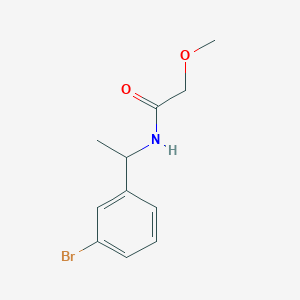
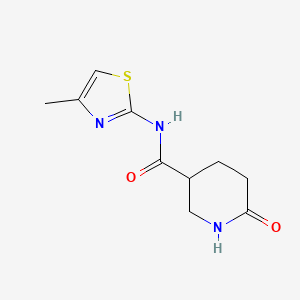
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
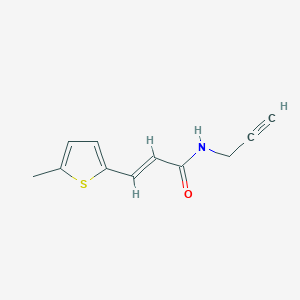

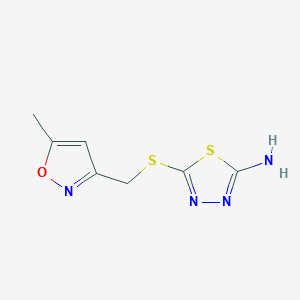

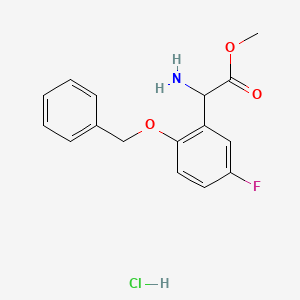
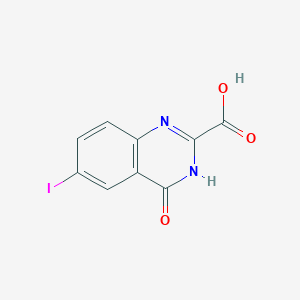
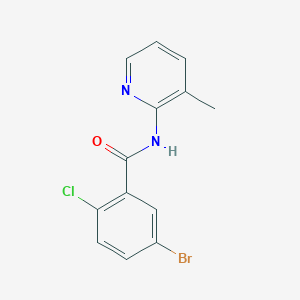
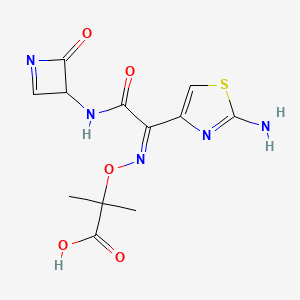

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)

